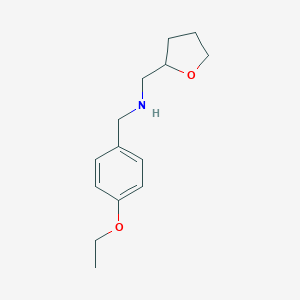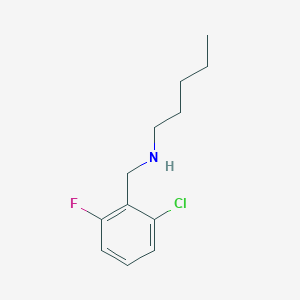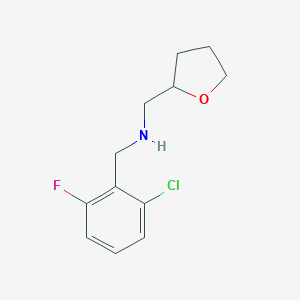
(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group substituted with an ethoxy group and a tetrahydrofuran ring attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:
Formation of 4-Ethoxybenzyl Alcohol: This can be achieved by the reaction of 4-ethoxybenzaldehyde with a reducing agent such as sodium borohydride.
Protection of the Hydroxyl Group: The hydroxyl group of 4-ethoxybenzyl alcohol is protected using a suitable protecting group.
Formation of Tetrahydrofuran-2-ylmethyl Chloride: This is synthesized by the reaction of tetrahydrofuran with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Nucleophilic Substitution Reaction: The protected 4-ethoxybenzyl alcohol is reacted with tetrahydrofuran-2-ylmethyl chloride in the presence of a base to form the desired amine compound.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to form a corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: 4-Ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: 4-Ethylbenzylamine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethoxy and tetrahydrofuran groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Similar structure but with a methoxy group instead of an ethoxy group.
Tetrahydrofuran-2-ylmethylamine: Lacks the benzyl group, making it less complex.
4-Ethylbenzylamine: Similar structure but without the tetrahydrofuran ring.
Uniqueness
(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of both an ethoxy-substituted benzyl group and a tetrahydrofuran ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,2-4,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMNIKCKTURHHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-5-[5-({2-[2-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B470999.png)
![4-[[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid](/img/structure/B471000.png)
![4-({[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}methyl)benzoic acid](/img/structure/B471005.png)
![Methyl 2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B471013.png)
AMINE](/img/structure/B471046.png)


AMINE](/img/structure/B471087.png)
![N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline](/img/structure/B471092.png)
![(3-Ethoxypropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B471134.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine](/img/structure/B471135.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine](/img/structure/B471137.png)


